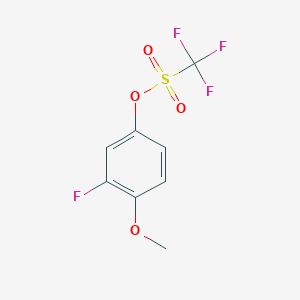
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is a synthetic organic compound characterized by its unique oxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated ketone with an amino alcohol, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4S,6S)-3,4,5,6-Tetrahydro-4-hydroxy-6-methyl-2H-pyran-2-one
- (4S,6S)-4-hydroxy-6-pentadecyltetrahydropyr-2-one
Uniqueness
What sets (4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine apart from similar compounds is its unique combination of an ethenyl group and a fluorine atom on the oxazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12FNO |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C8H12FNO/c1-4-7-5-8(3,9)11-6(2)10-7/h4,7H,1,5H2,2-3H3/t7-,8-/m1/s1 |
InChI Key |
NUSJYRYGNXAFCA-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=N[C@@H](C[C@](O1)(C)F)C=C |
Canonical SMILES |
CC1=NC(CC(O1)(C)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


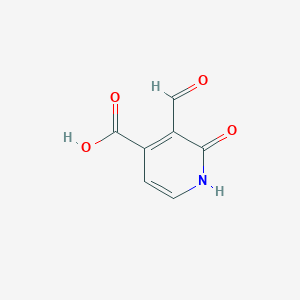
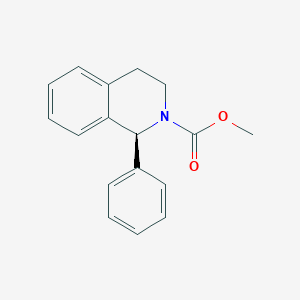
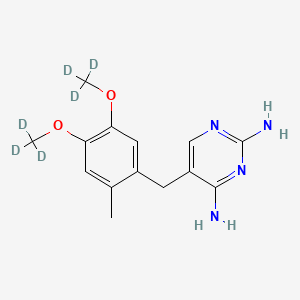
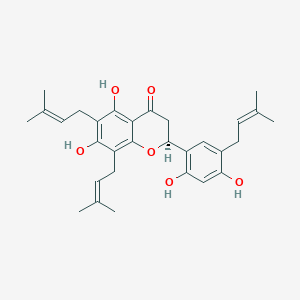
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
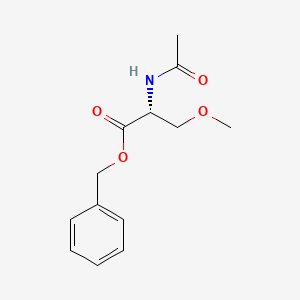
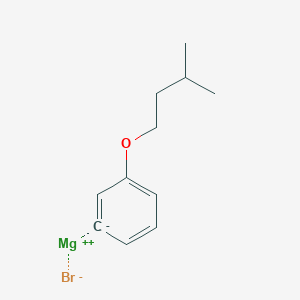
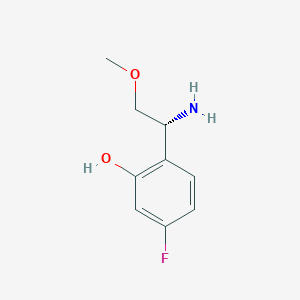
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
